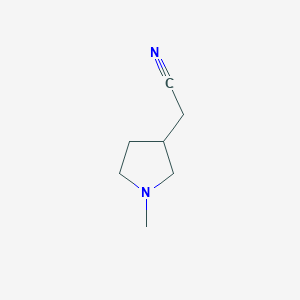

(1-Methylpyrrolidin-3-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

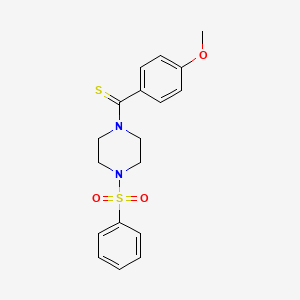

“(1-Methylpyrrolidin-3-yl)acetonitrile” is a chemical compound with the molecular formula C7H12N2 and a molecular weight of 124.18 . It is also known by other names such as “1-Methyl-3-pyrrolidineacetonitrile” and "3-Pyrrolidineacetonitrile, 1-methyl-" .

Synthesis Analysis

The synthesis of “(1-Methylpyrrolidin-3-yl)acetonitrile” and related compounds has been a topic of interest in the field of drug discovery . For instance, one study describes the synthesis of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides . Another study presents an efficient synthesis of methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a key intermediate for tropane alkaloid biosynthesis .Scientific Research Applications

Organic Synthesis

Acetonitrile is commonly used as an organic solvent and serves as an important intermediate in organic synthesis. Over the past decades, the conversion reactions of acetonitrile as a building block have become a highly attractive field. Specifically, in the realm of electrochemical conversions involving acetonitrile, its good conductivity and environmentally friendly features make it a powerful tool for producing nitrogen-containing compounds or nitrile-containing compounds. Researchers have explored both conventional synthesis methods and electrochemical synthesis, leading to significant advancements .

Cyanomethylation Reactions

Acetonitrile’s unique properties, such as its high relative permittivity (εr = 36), allow for the dissociation of ion pairs into free ions. The methyl proton of acetonitrile is faintly acidic (pKa = 31.3 in DMSO), enabling it to act as a nucleophile. Cleavage of the H3C-CN bond generates •CN radicals, making acetonitrile a valuable synthon in various organic reactions. Its enrichment, affordability, and excellent solvent properties have led to widespread use in organic synthesis .

Tetrasubstituted Olefins Synthesis

Researchers have explored acetonitrile’s role in synthesizing tetrasubstituted olefins. These compounds play essential roles in drug discovery, materials science, and fine chemical synthesis. Acetonitrile-based methodologies have enabled efficient access to these valuable building blocks .

Heterocyclic Compound Formation

Acetonitrile’s versatility extends to the synthesis of heterocyclic compounds. By leveraging its reactivity, chemists have developed strategies to construct diverse heterocycles. These compounds find applications in pharmaceuticals, agrochemicals, and materials science .

Polyoxothiometalates Synthesis

In addition to its organic applications, acetonitrile has been employed in the synthesis of polyoxothiometalates. These complex clusters exhibit intriguing properties and have potential applications in catalysis, materials science, and nanotechnology. Researchers have explored site-selective post-editing reactions using acetonitrile as a key component .

Metal Acetylacetonates as Precursors

Acetonitrile plays a crucial role in the preparation of metal acetylacetonates, which serve as precursors for nanoparticle synthesis, polymer science, and catalysis. Understanding their nature, bonding, and mechanistic aspects is essential for advancing research in these fields .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVCQZSSLIKUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylpyrrolidin-3-yl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2550668.png)

![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)

![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2550682.png)

![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2550683.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2550687.png)

![N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2550688.png)